molecular formula C17H26N2O2 B3185331 Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate CAS No. 1131622-73-5

Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate

Cat. No.: B3185331
CAS No.: 1131622-73-5
M. Wt: 290.4 g/mol
InChI Key: XCVCBVGWMPTVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.401 g/mol . This compound is characterized by the presence of a benzoate ester group and a piperazine ring substituted with a butyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-butylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate is unique due to the presence of the butyl-substituted piperazine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.

Properties

CAS No.

1131622-73-5

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C17H26N2O2/c1-3-4-5-16-13-19(11-10-18-16)12-14-6-8-15(9-7-14)17(20)21-2/h6-9,16,18H,3-5,10-13H2,1-2H3

InChI Key

XCVCBVGWMPTVNU-UHFFFAOYSA-N

SMILES

CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.